1,2,3,6-Tetrahydropyridin-2-ylmethanol
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Description
1,2,3,6-Tetrahydropyridin-2-ylmethanol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Chemistry
Polynuclear Co(II) Complexes : Research by Pattacini et al. (2011) explored the synthesis of polynuclear Co(II) complexes using pyridine-2-ylmethanol. They achieved different core structures and studied their magnetic behavior, revealing single-molecule metamagnetic behavior in one of the complexes (Pattacini et al., 2011).
1,3-Dipolar Cycloaddition Studies : A study by Cid et al. (1992) investigated the 1,3-dipolar cycloaddition of tetrahydropyridine 1-oxide to furanones, providing crucial NMR data for understanding the conformational equilibria and stereochemistry of the adducts (Cid et al., 1992).
Photocatalytic Activities : Bachmann et al. (2013) described the synthesis of penta-pyridyl type ligands, including pyridine-2,6-diylbis(dipyridin-2-ylmethanol), and their rapid coordination with 3d element cations. These compounds showed photocatalytic activities in water reduction (Bachmann et al., 2013).
Synthetic Methods and Applications
Diastereoselective Synthesis : Duttwyler et al. (2012) developed a versatile reaction cascade for synthesizing highly substituted tetrahydropyridines. This process involved rhodium(I)-catalyzed C-H activation-alkyne coupling, followed by electrocyclization and reduction (Duttwyler et al., 2012).
Modular Assembly Reaction for Synthesis : Sun et al. (2014) introduced a concise method to synthesize tetrahydropyridines using 2-alkoxy-3,4-dihydropyran as a precursor. This method allowed the synthesis of various drug-like polyheterocycles (Sun et al., 2014).
Pharmacological Applications
Potential Anti-Inflammatory Agents : Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-1,2,3,6-tetrahydropyridines as potential anti-inflammatory agents. They reported good yields of tetrahydropyridines through sodium borohydride reduction (Rao et al., 1995).
Antiviral Agent Synthesis : Watanabe et al. (2017) developed a method for the stereoselective synthesis of tetrahydropyridines from 1,6-dihydropyridines, leading to the generation of compounds with anti-hepatitis C virus (HCV) activity (Watanabe et al., 2017).
Material Science and Coordination Chemistry
Lanthanide Complexes : Fang et al. (2018) fabricated tetra-nuclear lanthanide complexes with unique geometries and studied their magnetic refrigeration and single-molecule magnet behavior (Fang et al., 2018).
Magnetism in Tetranuclear Lanthanide(III) Complexes : Goura et al. (2014) synthesized tetranuclear lanthanide(III) complexes with a unique seesaw geometry and explored their magnetic properties (Goura et al., 2014).
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1-2,6-8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHTZJDZHRFTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785028-08-1 |
Source
|
Record name | (1,2,3,6-tetrahydropyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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